1,4-Diphenyl-1,2,4,5-tetrazinane
Overview
Description
1,4-Diphenyl-1,2,4,5-tetrazinane is a nitrogen-rich heterocyclic compound with the molecular formula C14H16N4.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-1,2,4,5-tetrazinane can be synthesized through various methods, including cycloaddition reactions. One common approach involves the reaction of hydrazine derivatives with nitriles under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diphenyl-1,2,4,5-tetrazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
1,4-Diphenyl-1,2,4,5-tetrazinane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-1,2,4,5-tetrazinane involves its interaction with molecular targets through its nitrogen-rich structure. The compound can participate in electron transfer processes, making it useful in redox reactions. Its ability to form stable complexes with metals also plays a role in its biological and industrial applications .
Comparison with Similar Compounds
1,2,4,5-Tetrazine: Known for its electron-acceptor properties and fluorescence.
3,6-Diphenyl-1,2,4,5-tetrazine: Similar in structure but differs in the position of phenyl groups, affecting its electronic properties.
Uniqueness: 1,4-Diphenyl-1,2,4,5-tetrazinane is unique due to its specific arrangement of phenyl groups and nitrogen atoms, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over electronic interactions .
Properties
IUPAC Name |
1,4-diphenyl-1,2,4,5-tetrazinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-3-7-13(8-4-1)17-11-16-18(12-15-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMXKZWCEPJOPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NN(CNN1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297111 | |
Record name | 1,4-diphenyl-1,2,4,5-tetrazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37046-82-5 | |
Record name | NSC114090 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-diphenyl-1,2,4,5-tetrazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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